3,4'-Difluoro-4-methoxybenzophenone
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Overview
Description
3,4’-Difluoro-4-methoxybenzophenone: is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is a derivative of benzophenone, characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Difluoro-4-methoxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzonitrile and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at a temperature range of 0-40°C.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of efficient catalysts and solvents is crucial. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,4’-Difluoro-4-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different benzophenone analogs .
Scientific Research Applications
3,4’-Difluoro-4-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3,4’-Difluoro-4-methoxybenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-methoxybenzophenone
- 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone
- 4-Chloro-3’-methoxybenzophenone
Comparison
Compared to these similar compounds, 3,4’-Difluoro-4-methoxybenzophenone is unique due to the specific positioning of the fluorine and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
87750-58-1 |
---|---|
Molecular Formula |
C14H10F2O2 |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10F2O2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 |
InChI Key |
XQAQWLSKVIKOHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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